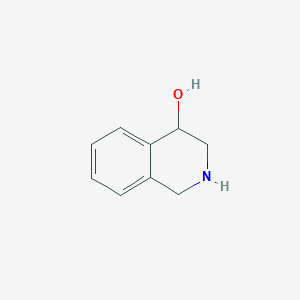

1,2,3,4-Tetrahydroisoquinolin-4-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHIHJJKFYXSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471586 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51641-23-7 | |

| Record name | 1,2,3,4-Tetrahydro-4-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51641-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,2,3,4-Tetrahydroisoquinolin-4-ol

Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant biological activity.[1][2] While many derivatives have been extensively studied, certain isomers, such as 1,2,3,4-tetrahydroisoquinolin-4-ol, remain less characterized in publicly accessible literature. This guide provides a comprehensive analysis of this specific molecule by first establishing a thorough understanding of the parent THIQ core. We will extrapolate the expected physicochemical properties, spectroscopic signatures, and reactivity of the 4-ol derivative. Furthermore, this document details established synthetic routes to the THIQ nucleus and proposes a validated, logical pathway for the synthesis of this compound, providing researchers with the foundational knowledge required for its synthesis and application in drug discovery and development.

Introduction to the Tetrahydroisoquinoline (THIQ) Framework

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a bicyclic heterocyclic amine that is a recurring motif in a multitude of bioactive compounds.[1] Its rigid structure serves as a valuable pharmacophore, presenting substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets. Derivatives of THIQ have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] Notably, endogenous THIQ derivatives like norsalsolinol are investigated for their potential roles in neurodegenerative conditions such as Parkinson's disease.[4]

The introduction of a hydroxyl group onto the saturated portion of the ring system, as in this compound, is anticipated to significantly modify the molecule's properties. This functionalization is expected to increase polarity, introduce a hydrogen bond donor/acceptor site, and create a new center for potential metabolic transformations or further chemical derivatization. Understanding the fundamental properties of this specific isomer is therefore a critical step for its exploration as a novel building block in medicinal chemistry.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is sparse, its properties can be reliably predicted by analyzing the well-documented parent compound, 1,2,3,4-tetrahydroisoquinoline (CAS 91-21-4).

Physicochemical Properties

The parent THIQ is a colorless to yellow-brown viscous liquid at room temperature.[5][6] The introduction of a hydroxyl group at the C4 position would increase its molecular weight and significantly raise its polarity and melting point, likely rendering this compound a solid at standard conditions. The hydroxyl group will also enhance its water solubility compared to the parent compound.

Table 1: Comparison of Physicochemical Properties.

| Property | 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) | This compound (Predicted) |

| Molecular Formula | C₉H₁₁N[5] | C₉H₁₁NO |

| Molecular Weight | 133.19 g/mol [5] | 149.19 g/mol |

| Appearance | Clear yellow to brown liquid[6] | White to off-white solid |

| Melting Point | -30 °C (lit.)[7] | Significantly higher than parent |

| Boiling Point | 232-233 °C (lit.)[7] | Higher than parent, likely with decomposition |

| Density | 1.064 g/mL at 25 °C (lit.)[7] | > 1.064 g/mL |

| Water Solubility | Soluble (20 g/L at 20°C)[6] | More soluble than parent |

| logP (Octanol/Water) | 1.332 (Calculated)[8] | Lower than parent (< 1.3) |

Spectroscopic Analysis

The structural characterization of this compound would rely on standard spectroscopic techniques. The expected signatures are based on the known spectra of the THIQ core, with specific modifications arising from the C4-hydroxyl group.

-

¹H NMR Spectroscopy: The aromatic protons on the benzene ring would appear in the range of δ 7.0-7.2 ppm. The protons on the saturated heterocyclic ring would be more complex. The proton at C4 (methine, -CH(OH)-) would likely appear as a multiplet around δ 4.5-5.0 ppm, shifted downfield due to the adjacent hydroxyl group. The protons at C1 and C3 would be diastereotopic and appear as complex multiplets. The N-H proton would be a broad singlet, and the O-H proton signal's position would be dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The aromatic carbons would resonate in the typical δ 125-140 ppm region. The key signal for confirmation would be the C4 carbon bearing the hydroxyl group, expected to be in the δ 65-75 ppm range. The other aliphatic carbons, C1 and C3, would appear further upfield.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature would be a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol. A medium absorption around 3300-3400 cm⁻¹ for the N-H stretch is also expected. Other characteristic peaks would include C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, C=C aromatic stretching around 1450-1600 cm⁻¹, and a strong C-O stretching band around 1050-1150 cm⁻¹.[9][10]

-

Mass Spectrometry (Electron Ionization - EI): The molecular ion peak (M⁺) would be observed at m/z = 149. A key fragmentation pathway for the parent THIQ involves the loss of a hydrogen atom to form a stable ion at m/z = 132.[5][11] For the 4-ol derivative, significant fragments would be expected from the loss of water (M-18) at m/z = 131 and the loss of the CH(OH) group. The base peak is likely to be the fragment resulting from cleavage alpha to the nitrogen atom, a characteristic fragmentation pattern for such amines.[12]

Synthesis and Reactivity

The synthesis of the THIQ core is well-established, with two primary name reactions providing the foundation for most synthetic approaches: the Pictet-Spengler and Bischler-Napieralski reactions.

Core Synthesis Methodologies

-

Pictet-Spengler Reaction: This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the THIQ ring.[13][14][15] This is one of the most versatile and widely used methods for generating substituted THIQs.

Caption: Pictet-Spengler Reaction Workflow. -

Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[16][17][18] The initial product is a 3,4-dihydroisoquinoline, which must be subsequently reduced (e.g., with sodium borohydride, NaBH₄) to yield the final THIQ product.[1]

Caption: Bischler-Napieralski Two-Step Synthesis.

Proposed Synthesis of this compound

A logical and direct route to synthesize the title compound is through the reduction of its corresponding ketone precursor, 2,3-dihydroisoquinolin-4(1H)-one (also known as 4-keto-1,2,3,4-tetrahydroisoquinoline). While historical literature notes attempts at this synthesis, modern methods for synthesizing the ketone precursor have been developed, for instance, through tandem Michael amination-lactamization sequences.[19][20]

Workflow:

Representative Experimental Protocol: Reduction of 2,3-Dihydroisoquinolin-4(1H)-one

This protocol is a representative procedure for the selective reduction of a cyclic ketone to a secondary alcohol and serves as a validated starting point for laboratory synthesis.

Objective: To synthesize this compound from 2,3-dihydroisoquinolin-4(1H)-one.

Materials:

-

2,3-Dihydroisoquinolin-4(1H)-one (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve 2,3-dihydroisoquinolin-4(1H)-one in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reduction: While stirring, add sodium borohydride portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize excess NaBH₄.

-

Workup: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between DCM and saturated NaHCO₃ solution. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes or DCM/methanol) or recrystallization to afford pure this compound.

Potential Pharmacological Profile

The pharmacology of the THIQ scaffold is exceptionally diverse and highly dependent on the substitution pattern.

-

Neurological Activity: Many THIQ alkaloids interact with the central nervous system. They can act as dopamine antagonists or have affinity for opioid receptors.[21] The parent THIQ has been shown to have antidopaminergic effects.[3] It is plausible that this compound could modulate dopaminergic or other neurotransmitter systems.

-

Cardiovascular Effects: Certain THIQ derivatives exhibit cardiovascular activity, acting as α-adrenergic blocking agents.[4] The presence and position of hydroxyl groups are critical; for instance, 6,7-dihydroxy substitution is often associated with affinity for catecholamine receptors.[22]

-

Antimicrobial and Antitumor Potential: The THIQ nucleus is a recognized scaffold for developing agents with cytotoxic and antimicrobial properties.[3][23] The introduction of a hydroxyl group can modulate the lipophilicity and hydrogen bonding capacity, potentially influencing these activities.[3]

The specific biological profile of this compound remains to be elucidated through empirical testing. However, based on the activities of its structural relatives, it represents a promising candidate for screening in neurological, cardiovascular, and oncology research programs.

Conclusion

This compound is a structurally intriguing yet under-characterized member of the vast THIQ family. While direct experimental data is limited, a robust understanding of its core properties can be achieved by leveraging the extensive knowledge of the parent THIQ scaffold. This guide has established its predicted physicochemical and spectroscopic characteristics and outlined a clear, actionable synthetic strategy via the reduction of its corresponding ketone. The insights provided herein are intended to empower researchers in drug discovery and chemical biology to synthesize, characterize, and ultimately unlock the potential of this valuable chemical entity.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 5. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 7. 1,2,3,4-四氢异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) IR Spectrum [m.chemicalbook.com]

- 10. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 11. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 12. jsbms.jp [jsbms.jp]

- 13. name-reaction.com [name-reaction.com]

- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 17. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 18. Bischler-Napieralski Reaction [organic-chemistry.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. CCCXIV.—Synthesis of substituted 4-keto-1 : 2 : 3 : 4-tetrahydroquinolines and an attempt to synthesise 4-keto-1 : 2 : 3 : 4-tetrahydroisoquinoline - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 21. In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacological Characterization of Synthetic Tetrahydroisoquinoline Alkaloids, YS 51 and YS 55, on the Cardiovascular System [kjpp.net]

- 23. journaljpri.com [journaljpri.com]

discovery and isolation of tetrahydroisoquinolin-4-ols

An In-depth Technical Guide to the Discovery, Synthesis, and Isolation of Tetrahydroisoquinolin-4-ols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with significant biological activities.[1][2][3] The introduction of a hydroxyl group at the C4-position endows the molecule with a critical stereocenter and a functional handle for further modification, making tetrahydroisoquinolin-4-ols particularly valuable building blocks in drug discovery. This guide provides a comprehensive overview of the key methodologies for the synthesis and isolation of these important compounds. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, provide detailed experimental protocols, and discuss the critical aspects of purification and stereochemical characterization.

The Strategic Importance of the Tetrahydroisoquinolin-4-ol Core

The THIQ nucleus is a cornerstone of alkaloid chemistry.[2][4] Naturally occurring THIQs exhibit a wide spectrum of pharmacological effects, including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[1] Synthetic derivatives have found clinical application as bronchodilators, anticonvulsants, and skeletal muscle relaxants.[5][6]

The C4-hydroxyl group adds a layer of complexity and opportunity. It not only introduces chirality, which is often critical for selective biological activity, but also serves as a versatile point for derivatization, enabling the exploration of structure-activity relationships (SAR).[7] The synthesis of enantiomerically pure tetrahydroisoquinolin-4-ols is therefore a primary objective for medicinal chemists aiming to develop novel therapeutics.

Synthetic Pathways to the Tetrahydroisoquinolin-4-ol Scaffold

The construction of the tetrahydroisoquinolin-4-ol core can be approached through several strategic disconnections. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

The Pictet-Spengler Reaction: A Cornerstone of THIQ Synthesis

First reported in 1911, the Pictet-Spengler reaction is a powerful and widely used method for constructing the THIQ skeleton.[8][9][10] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution (SEAr).[9][11]

Mechanism and Rationale: The reaction proceeds through the formation of a Schiff base (or iminium ion under acidic conditions), which is the key electrophile. The electron-rich aromatic ring of the β-arylethylamine then acts as the nucleophile, attacking the iminium carbon to forge the new heterocyclic ring.[9][11] The success of the cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating groups (e.g., hydroxyl, methoxy) strongly activate the ring towards SEAr and facilitate the reaction.[12] Conversely, electron-withdrawing groups can hinder or prevent cyclization.

Caption: The acid-catalyzed Pictet-Spengler reaction pathway.

Strategic Application for 4-ols: To synthesize a tetrahydroisoquinolin-4-ol using this route, one must start with a β-arylethylamine derived from an α-amino acid that already contains the precursor to the hydroxyl group. For instance, using a derivative of 3-hydroxyphenylalanine would place a hydroxyl group on the aromatic ring, not at the C4 position. A more direct, though less common, variant would involve an aldehyde partner with a masked hydroxyl group that becomes the C4-ol upon cyclization and subsequent transformation.

The Bischler-Napieralski/Reduction Sequence

An alternative and highly versatile route is the Bischler-Napieralski reaction.[13][14][15] This method involves the cyclodehydration of a β-phenethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[11][14][15]

Mechanism and Rationale: The amide oxygen is activated by the Lewis acidic reagent, facilitating an intramolecular electrophilic attack by the aromatic ring onto the amide carbon. This forms a cyclic intermediate which then eliminates water to yield the dihydroisoquinoline. The resulting imine can then be readily reduced to the corresponding tetrahydroisoquinoline using reducing agents such as sodium borohydride (NaBH₄).[11]

Caption: Two-step synthesis of THIQs via Bischler-Napieralski reaction.

Strategic Application for 4-ols: A key advantage of this approach for synthesizing 4-hydroxy derivatives is that the hydroxyl group can be introduced after the core THIQ skeleton is formed. A common strategy involves the synthesis of a 1,2,3,4-tetrahydroisoquinolin-4-one (a ketone), which is then stereoselectively reduced to the desired alcohol. The ketone precursor can be synthesized via modifications of the Bischler-Napieralski or related cyclization reactions.

Asymmetric Synthesis: The Gateway to Enantiopure Compounds

For pharmaceutical applications, obtaining a single enantiomer is paramount.[16] This can be achieved either by resolving a racemic mixture or, more efficiently, through asymmetric synthesis.

-

Catalytic Asymmetric Hydrogenation: This is a powerful technique where a prochiral dihydroisoquinoline or a related enamine is hydrogenated using a chiral transition metal catalyst (e.g., based on Rhodium, Ruthenium, or Iridium) to produce the THIQ with high enantiomeric excess (ee).[17]

-

Use of Chiral Auxiliaries: A chiral auxiliary, such as Ellman's tert-butanesulfinamide, can be attached to the nitrogen of the starting β-phenethylamine.[11][18] This auxiliary directs the stereochemical outcome of a subsequent cyclization or addition reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiopure product.[18]

Table 1: Comparison of Core Synthetic Strategies

| Strategy | Key Intermediate | Common Reagents | Advantages | Disadvantages |

| Pictet-Spengler | Iminium ion | β-arylethylamine, aldehyde, acid (HCl, TFA) | Atom economical, often one-pot.[11] | Requires electron-rich arenes; limited substitution patterns on the heterocyclic ring.[12] |

| Bischler-Napieralski | Dihydroisoquinoline | β-phenethylamide, POCl₃, P₂O₅ | Versatile, allows for wider substitution; can access 4-oxo precursors.[11] | Harsher conditions (heat, strong acids); multi-step process involving reduction.[19] |

| Asymmetric Catalysis | Dihydroisoquinoline, Enamine | Chiral Rh, Ru, Ir catalysts, H₂ | Highly efficient, high enantioselectivity.[17] | Catalysts can be expensive and sensitive to air/moisture. |

| Chiral Auxiliary | N-Sulfinylimine | Ellman's auxiliary, Grignard reagents | Reliable stereocontrol, predictable outcome.[18] | Requires additional steps for attachment and removal of the auxiliary. |

Isolation and Purification Workflow

Whether synthesized chemically or extracted from natural sources, the target tetrahydroisoquinolin-4-ol must be isolated and purified from a complex mixture of starting materials, reagents, and byproducts.

Extraction from Natural Sources

For THIQ alkaloids present in plant material, a standard acid-base extraction is typically employed.[20][21][22]

Caption: Acid-base extraction for isolating alkaloids from biomass.

Protocol 1: General Acid-Base Extraction

-

Extraction: The dried and powdered plant material is extracted exhaustively with a polar solvent like methanol.[20][23]

-

Acidification: The resulting crude extract is concentrated, and then partitioned between an acidic aqueous layer (e.g., 1-5% HCl) and an immiscible organic solvent (e.g., diethyl ether). The basic alkaloids are protonated and move into the aqueous phase, while neutral and acidic impurities are removed in the organic phase.[22]

-

Basification: The acidic aqueous layer is then made basic (e.g., with NH₄OH or Na₂CO₃) to deprotonate the alkaloids, rendering them insoluble in water.

-

Final Extraction: The free-base alkaloids are then extracted back into an organic solvent like dichloromethane or chloroform.[22]

-

Purification: This final organic extract, containing the enriched alkaloid fraction, is dried and concentrated. The individual compounds are then separated using chromatographic techniques.[22]

Chromatographic Purification

Column chromatography is the workhorse for purifying synthetic and natural products.[20][22]

-

Stationary Phase: Silica gel is most commonly used for tetrahydroisoquinolines.

-

Mobile Phase: A solvent system of increasing polarity is used to elute the compounds. A common starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The addition of a small amount of a basic modifier, such as triethylamine (~0.1-1%), is often crucial to prevent peak tailing by neutralizing the acidic silanol groups on the silica surface.

Chiral Resolution

When a racemic mixture is synthesized, the enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective method for both analytical and preparative scale resolution.[7][24][25]

Protocol 2: Chiral HPLC Resolution (General)

-

Column Selection: Choose a CSP based on the structure of the analyte. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are highly versatile and effective for a broad range of compounds.[25]

-

Mobile Phase Optimization: A systematic screening of mobile phases is performed. Typical normal-phase eluents include mixtures of hexane/isopropanol or hexane/ethanol.[24] Small amounts of additives like diethylamine (for basic compounds) may be required to improve peak shape and resolution.[24]

-

Scale-up: Once analytical separation is achieved, the method is scaled to a semi-preparative or preparative column to isolate milligram-to-gram quantities of each enantiomer.[24]

-

Fraction Collection & Analysis: Fractions corresponding to each enantiomeric peak are collected, concentrated, and their enantiomeric excess (ee) is re-analyzed to confirm purity.

Structural Characterization and Validation

Unambiguous structure determination is a non-negotiable step. A combination of spectroscopic techniques is required to confirm the identity, purity, and stereochemistry of the isolated tetrahydroisoquinolin-4-ol.

Table 2: Key Techniques for Characterization

| Technique | Information Provided | Key Features for THIQ-4-ols |

| ¹H NMR | Proton environment, connectivity (via coupling) | Signals for aromatic protons, diastereotopic protons on C1 and C3, and the methine proton at C4 (HC-OH). Coupling constants help determine relative stereochemistry.[20] |

| ¹³C NMR | Carbon skeleton, number of unique carbons | Chemical shifts for aromatic carbons, and characteristic shifts for C1, C3, and the hydroxyl-bearing C4.[20] |

| 2D NMR (COSY, HSQC) | H-H and C-H correlations | Confirms proton-proton adjacencies (COSY) and directly links protons to the carbons they are attached to (HSQC), essential for unambiguous assignment.[26] |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Provides the molecular ion peak ([M+H]⁺ in ESI-MS) to confirm the molecular formula. High-resolution MS (HRMS) provides exact mass.[20][27] |

| Infrared (IR) Spectroscopy | Functional groups | Characteristic absorptions for O-H (broad, ~3300 cm⁻¹), N-H (if secondary amine, ~3300-3400 cm⁻¹), and C-H/C=C bonds.[20] |

| X-ray Crystallography | Absolute 3D structure | The definitive method for determining absolute stereochemistry (R/S configuration) if a suitable single crystal can be grown.[7][21] |

Conclusion

The tetrahydroisoquinolin-4-ol framework represents a fertile ground for the discovery of new bioactive molecules. A thorough understanding of the foundational synthetic reactions, such as the Pictet-Spengler and Bischler-Napieralski cyclizations, provides a robust platform for accessing diverse analogs. The modern imperative for stereochemical purity has driven the development of sophisticated asymmetric strategies that deliver single enantiomers with high fidelity. Mastery of the subsequent isolation and characterization techniques—from classical acid-base extractions and chromatography to advanced chiral HPLC and 2D NMR—is essential for any research program in this field. This guide has outlined the core principles and practical considerations, providing a solid foundation for scientists and researchers to confidently explore the rich chemical and therapeutic potential of this important heterocyclic family.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]

- 7. Resolution, absolute stereochemistry, and enantioselectivity of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organicreactions.org [organicreactions.org]

- 9. name-reaction.com [name-reaction.com]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 15. Bischler-Napieralski Reaction [organic-chemistry.org]

- 16. armchemfront.com [armchemfront.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation and X-ray crystal structure of tetrahydroisoquinoline alkaloids from Calycotome villosa Subsp. intermedias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 27. pubs.acs.org [pubs.acs.org]

1,2,3,4-Tetrahydroisoquinolin-4-ol: A Versatile Building Block for Synthesis in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active natural products and synthetic compounds.[1][2][3] This guide focuses on a key derivative, 1,2,3,4-tetrahydroisoquinolin-4-ol, a versatile building block whose strategic hydroxyl group offers a gateway for extensive synthetic modifications. We will delve into its synthesis, reactivity, and its pivotal role in the creation of complex molecular architectures for drug development. This document provides in-depth technical insights, field-proven protocols, and a comprehensive look into the causality behind experimental choices, serving as an authoritative resource for professionals in the field.

The Strategic Importance of the Tetrahydroisoquinoline Core

The THIQ nucleus is a privileged structure in medicinal chemistry due to its rigid, conformationally-defined three-dimensional shape.[1][2] This inherent structural feature allows for the precise spatial arrangement of pharmacophoric elements, facilitating high-affinity interactions with a wide array of biological targets. The introduction of a hydroxyl group at the 4-position, as in this compound, not only adds a crucial hydrogen bonding capability but also provides a versatile synthetic handle for further molecular elaboration. This functionalization unlocks a vast chemical space, enabling detailed structure-activity relationship (SAR) studies essential for modern drug discovery.[1][3]

Synthetic Pathways to this compound

The efficient and scalable synthesis of this compound is fundamental to its application as a building block. Various synthetic routes have been established, each with distinct advantages.

Classical Synthetic Strategies: Pictet-Spengler and Bischler-Napieralski Reactions

The Pictet-Spengler reaction is a classic method for constructing the THIQ core, involving the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.[1] To introduce the C4-hydroxyl group, this reaction can be adapted, for instance, by using a phenethylamine derivative with an epoxide that, upon cyclization and subsequent ring-opening, yields the desired 4-hydroxy product.

Another traditional approach is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline.[1][4] This intermediate is then reduced to the corresponding tetrahydroisoquinoline.[1][4]

Modern Approaches: Reductive Cyclization and Asymmetric Synthesis

Contemporary methods often provide more direct and efficient routes. One such strategy is the reductive cyclization of N-benzylaminoacetaldehydes .[5] Additionally, domino reactions have emerged as a powerful tool for generating THIQ derivatives with diverse substitution patterns.[6]

For the synthesis of enantiomerically pure this compound, which is often critical for biological activity, asymmetric synthesis is employed. This can be achieved through methods like using a chiral auxiliary, such as the Andersen reagent, in a modified Pictet-Spengler condensation.[1][4]

A straightforward and high-yielding method for the synthesis of racemic this compound involves the reduction of the corresponding 1,2,3,4-tetrahydroisoquinolin-4-one.

Experimental Protocol: Synthesis of Racemic this compound

Objective: To synthesize this compound via the reduction of 1,2,3,4-tetrahydroisoquinolin-4-one.

Materials:

-

1,2,3,4-Tetrahydroisoquinolin-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1,2,3,4-tetrahydroisoquinolin-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in portions.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the careful addition of saturated aqueous NaHCO₃.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.

Data Summary: Synthesis of 1-Substituted THIQs

| Starting Material | Reagent | Product | Yield (%) |

| N-(3,4-dimethoxyphenethyl)-2-phenylacetamide | PPA | 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | High |

| N-(3,4-dimethoxyphenethyl)acetamide | PPA | 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | High |

Adapted from a general synthesis of 1-substituted THIQs.[7]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound is derived from the reactivity of its secondary amine and hydroxyl groups, allowing for a multitude of chemical transformations.

Diagram: Key Synthetic Transformations

Caption: Key reaction pathways for the functionalization of this compound.

N-Functionalization

The secondary amine at the N-2 position is readily functionalized via:

-

N-Alkylation: Reaction with alkyl halides.

-

N-Acylation: Treatment with acyl chlorides or anhydrides.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions.

O-Functionalization

The C-4 hydroxyl group can be modified through:

-

O-Alkylation (Etherification): Williamson ether synthesis.

-

O-Acylation (Esterification): Reaction with acylating agents.

Oxidation

The secondary alcohol can be oxidized to the corresponding 4-keto derivative, 1,2,3,4-tetrahydroisoquinolin-4-one. Aza-Henry reactions can also be performed on N-aryl THIQs.[8]

Applications in Drug Discovery and Medicinal Chemistry

The THIQ scaffold is a key component in a wide range of pharmacologically active compounds, and this compound serves as a valuable starting point for the synthesis of novel therapeutic agents.

Anticancer Agents

The THIQ ring is a vital scaffold for anticancer drug design.[9] Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of Bcl-2 and Mcl-1 proteins, which are crucial for cancer cell survival.[10] These compounds have shown the ability to induce apoptosis in cancer cells.[10]

Kinase Inhibitors

1,2,3,4-Tetrahydroisoquinolines and their oxidized counterparts, 3,4-dihydroisoquinolin-1(2H)-ones, have been identified as potent and selective inhibitors of KDR (Kinase Insert Domain Receptor), a type of vascular endothelial growth factor receptor.[11]

Adrenergic Agents

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated as β-adrenoceptor agents, with some showing potential as bronchodilators.[12]

Antibacterial Agents

THIQ analogs have been designed and synthesized as antibacterial agents, with some exhibiting inhibitory properties against MurE synthetase, an essential enzyme in bacterial peptidoglycan biosynthesis.[1]

Diagram: Drug Discovery Workflow with THIQ-4-ol

Caption: A generalized workflow for utilizing this compound in a drug discovery program.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal functionalization sites provide a robust platform for the rapid generation of molecular diversity. The successful application of this scaffold in developing a wide range of biologically active compounds highlights its significance in modern drug discovery. Future research will likely focus on developing novel, more efficient, and stereoselective synthetic routes to access this key intermediate and its derivatives, further expanding its utility in the quest for new medicines.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydroisoquinolin-4-ol Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Heterocycle

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1] This rigid, bicyclic system provides a three-dimensional architecture that is amenable to diverse functionalization, enabling the precise spatial orientation of pharmacophoric elements for optimal interaction with a multitude of biological targets. Within this important class of heterocycles, the tetrahydroisoquinolin-4-ol core represents a particularly intriguing and functionally significant motif. The introduction of a hydroxyl group at the C4 position not only imparts specific stereochemical properties but also introduces a key hydrogen bond donor and acceptor, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic profile.

This technical guide offers a comprehensive exploration of the biological significance of the tetrahydroisoquinolin-4-ol core. We will delve into its natural origins, synthetic accessibility, diverse pharmacological activities, and the underlying mechanisms of action. By synthesizing data from seminal and contemporary research, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising scaffold and to catalyze further innovation in the field.

Natural Occurrence: Higenamine as a Prototypical Tetrahydroisoquinolin-4-ol

While the broader tetrahydroisoquinoline skeleton is abundant in nature, the specific tetrahydroisoquinolin-4-ol moiety is less common, with higenamine (also known as norcoclaurine) standing out as the most prominent natural product.[1][2] Higenamine is a bioactive alkaloid found in a variety of plants, including the fruits of Nandina domestica, the roots of Aconitum carmichaelii, and the seeds of Nelumbo nucifera (lotus).[1][3]

Traditionally used in Chinese medicine for cardiovascular conditions, modern pharmacological studies have revealed that higenamine possesses a complex and multifaceted biological profile.[4][5] It acts as a non-selective β-adrenergic receptor agonist, which contributes to its cardiotonic and bronchodilatory effects.[2][5] Additionally, higenamine exhibits antagonistic activity at α1-adrenergic receptors, which may contribute to its effects on blood pressure.[2] Beyond its influence on the adrenergic system, higenamine has been shown to be an inhibitor of lysine-specific demethylase 1 (LSD1) and to modulate inflammatory signaling pathways.[2] The diverse bioactivities of this single natural product underscore the therapeutic potential inherent in the tetrahydroisoquinolin-4-ol core.

Synthetic Strategies: Accessing the Tetrahydroisoquinolin-4-ol Core

The construction of the tetrahydroisoquinolin-4-ol scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemical outcome.

The Pictet-Spengler Reaction: A Classic Approach

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines.[4][6] This acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization, provides a robust method for constructing the core bicyclic system.[6][7] While the classic Pictet-Spengler reaction typically yields 1-substituted THIQs, modifications and alternative strategies can be employed to introduce functionality at the C4 position. For instance, using a β-phenylethylamine with a pre-existing oxygen-containing substituent at the appropriate position on the ethyl chain can lead to the formation of a tetrahydroisoquinolin-4-ol upon cyclization.

Experimental Protocol: General Procedure for Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

-

Reactant Preparation: Dissolve the β-phenylethylamine derivative (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane, or acetonitrile).

-

Aldehyde Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

-

Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid such as BF₃·OEt₂) to the reaction mixture. The choice and amount of acid may need to be optimized for specific substrates.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.

Modern Synthetic Methodologies

More contemporary approaches offer alternative and often more stereocontrolled access to tetrahydroisoquinolin-4-ols. One such method involves the acid-catalyzed rearrangement of 5-aryloxazolidines, which can be considered a formal [3+3] cycloaddition.[8] This one-pot synthesis is particularly useful for generating 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ols in high yields.[8]

The stereoselective synthesis of chiral tetrahydroisoquinolin-4-ols is of paramount importance, as the stereochemistry at the C4 position can dramatically influence biological activity. Asymmetric synthesis strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the cyclization or subsequent functionalization steps.

Biological Significance and Therapeutic Potential

The tetrahydroisoquinolin-4-ol core has been implicated in a wide spectrum of biological activities, making it a highly attractive scaffold for the development of novel therapeutics.

Anticancer Activity

A growing body of evidence supports the potential of tetrahydroisoquinoline derivatives as anticancer agents.[9][10] These compounds can exert their effects through various mechanisms, including the inhibition of key oncogenic signaling pathways, induction of apoptosis, and anti-angiogenic effects.

For example, certain synthetic tetrahydroisoquinoline derivatives have demonstrated significant KRas inhibitory activity.[2] Given that KRas is one of the most frequently mutated oncogenes in human cancers, compounds targeting this pathway are of high therapeutic interest.[2]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| GM-3-18 | HCT116 | 0.9 - 10.7 | [2] |

| GM-3-121 | MCF-7 | 0.43 (µg/mL) | [2] |

| GM-3-121 | MDA-MB-231 | 0.37 (µg/mL) | [2] |

| 15b | MCF-7 | 21 | [3] |

| 15c | MCF-7 | 7 | [3] |

| 17 | A549 | 0.025 | [3] |

Table 1: Anticancer activity of selected tetrahydroisoquinoline derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of tetrahydroisoquinoline derivatives are well-documented.[11][12] Higenamine, for instance, has been shown to inhibit the NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11][13] This activity is particularly relevant for the treatment of a range of inflammatory and autoimmune diseases. Synthetic derivatives have also been designed as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[14]

Experimental Protocol: In Vitro TNF-α Inhibition Assay

-

Cell Culture: Culture a suitable monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Differentiate the cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Compound Treatment: Pre-treat the differentiated cells with various concentrations of the test tetrahydroisoquinolin-4-ol derivatives for 1-2 hours.

-

LPS Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for a specified period (e.g., 4-6 hours).

-

Supernatant Collection: Centrifuge the cell plates and collect the supernatant containing the secreted cytokines.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits TNF-α production by 50%.

Antiviral Activity

The tetrahydroisoquinoline scaffold has emerged as a promising framework for the development of antiviral agents.[10][15] Notably, derivatives of this core have been investigated for their activity against a range of viruses, including SARS-CoV-2.[10][15] The mechanism of antiviral action can vary, with some compounds inhibiting viral entry, while others interfere with viral replication processes.

For example, a novel tetrahydroisoquinoline-based heterocyclic compound, trans-1, demonstrated potent inhibition of SARS-CoV-2 replication in Vero E6 and Calu-3 cells, with EC50 values of 3.15 µM and 2.78 µM, respectively.[10][15]

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| trans-1 | SARS-CoV-2 | Vero E6 | 3.15 | [10][15] |

| trans-1 | SARS-CoV-2 | Calu-3 | 2.78 | [10] |

| trans-2 | SARS-CoV-2 | Vero E6 | 12.02 | [10] |

Table 2: Antiviral activity of selected tetrahydroisoquinoline derivatives against SARS-CoV-2.

Experimental Protocol: SARS-CoV-2 Plaque Reduction Neutralization Assay

-

Cell Seeding: Seed Vero E6 cells in 96-well plates to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of the test tetrahydroisoquinolin-4-ol derivatives.

-

Virus-Compound Incubation: Incubate a known titer of SARS-CoV-2 with the different concentrations of the test compounds for 1 hour at 37°C.

-

Cell Infection: Infect the Vero E6 cell monolayers with the virus-compound mixtures.

-

Overlay and Incubation: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose to restrict virus spread to adjacent cells. Incubate for 3-4 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Neuroprotective and CNS Activities

The tetrahydroisoquinoline core is a well-established pharmacophore for targeting receptors in the central nervous system (CNS).[16] Derivatives have been developed as ligands for dopamine and serotonin receptors, with implications for the treatment of neurological and psychiatric disorders.[16] The 4-hydroxyl group can play a crucial role in receptor binding, forming key hydrogen bond interactions within the receptor's binding pocket. The neuroprotective effects of some derivatives are linked to their ability to modulate signaling pathways involved in neuronal survival and to inhibit enzymes such as monoamine oxidase.[17]

Structure-Activity Relationships (SAR) and Mechanism of Action

The biological activity of tetrahydroisoquinolin-4-ol derivatives is intricately linked to their structural features. The following general SAR observations can be made:

-

The 4-Hydroxyl Group: The presence and stereochemistry of the hydroxyl group at the C4 position are often critical for activity. The ability to act as a hydrogen bond donor and acceptor allows for specific interactions with target proteins. For instance, in the context of dopamine receptor ligands, the orientation of the 4-hydroxyl group can influence binding affinity and selectivity.[18][19]

-

Substitution on the Aromatic Ring: The nature and position of substituents on the benzo portion of the tetrahydroisoquinoline ring significantly impact biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and influence its interaction with biological targets.

-

Substitution on the Nitrogen Atom: The substituent on the nitrogen atom of the heterocyclic ring is a key determinant of pharmacological properties. This position is often a site for introducing various side chains to modulate potency, selectivity, and pharmacokinetic parameters.

Signaling Pathways Modulated by Higenamine

The diverse biological effects of higenamine can be attributed to its ability to modulate multiple signaling pathways. As a β-adrenergic agonist, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Higenamine also influences inflammatory responses by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 pathway.[11][13] Furthermore, it has been shown to modulate the PI3K/Akt signaling cascade, which is involved in cell survival and apoptosis.[9][13]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel therapeutic agents based on the tetrahydroisoquinolin-4-ol core follows a structured workflow, from initial synthesis to comprehensive biological characterization.

Conclusion and Future Perspectives

The tetrahydroisoquinolin-4-ol core represents a versatile and promising scaffold in the ongoing quest for novel therapeutic agents. Its presence in the bioactive natural product higenamine, coupled with the synthetic tractability of the tetrahydroisoquinoline framework, provides a solid foundation for the design and development of new drug candidates. The diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects, highlight the broad therapeutic potential of this structural motif.

Future research in this area should focus on several key aspects. The development of more efficient and highly stereoselective synthetic methods will be crucial for accessing a wider range of structurally diverse and enantiomerically pure tetrahydroisoquinolin-4-ol derivatives. A deeper understanding of the structure-activity relationships, particularly the role of the C4-hydroxyl group and its stereochemistry, will guide the rational design of more potent and selective compounds. Furthermore, the elucidation of the precise molecular targets and signaling pathways modulated by these compounds will provide a clearer understanding of their mechanisms of action and facilitate their translation into clinical applications. While no drugs containing this specific core are currently in widespread clinical use, the wealth of preclinical data strongly suggests that the tetrahydroisoquinolin-4-ol scaffold will continue to be a fertile ground for the discovery of the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. name-reaction.com [name-reaction.com]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands | Semantic Scholar [semanticscholar.org]

The Natural Occurrence of 1,2,3,4-Tetrahydroisoquinolin-4-ol Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Hydroxylated Scaffold of Therapeutic Interest

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of a vast array of naturally occurring alkaloids and synthetic pharmaceuticals.[1][2] These compounds exhibit a remarkable spectrum of biological activities, including antitumor, antibacterial, and neuroprotective properties.[3] Within this broad family, derivatives hydroxylated at the C-4 position of the isoquinoline ring, the 1,2,3,4-tetrahydroisoquinolin-4-ols, represent a distinct and intriguing subgroup. The introduction of this hydroxyl group can significantly influence the molecule's polarity, metabolic stability, and interaction with biological targets, making these compounds a focal point for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of 1,2,3,4-tetrahydroisoquinolin-4-ol derivatives, delving into their sources, biosynthetic origins, biological significance, and the methodologies for their isolation and characterization.

Natural Sources: A Marine Predominance

While the broader family of THIQ alkaloids is abundant in the plant kingdom, the documented natural occurrence of this compound derivatives is, to date, primarily concentrated in marine invertebrates.

Marine Sponges: A Rich Reservoir of Bioactive Alkaloids

Marine sponges of the genus Xestospongia have emerged as a key source of these hydroxylated alkaloids. Notably, the Indonesian marine sponge Xestospongia cf. vansoesti has been shown to produce both cis-4-hydroxysalsolinol and trans-4-hydroxysalsolinol .[4][5] These compounds were isolated alongside their non-hydroxylated parent compound, salsolinol, and its demethylated analogue, norsalsolinol.[4] This co-occurrence provides a valuable natural library for studying the structure-activity relationships conferred by the C-4 hydroxyl group.

| Derivative | Stereochemistry | Natural Source | Reference(s) |

| 4-hydroxysalsolinol | cis and trans | Xestospongia cf. vansoesti (marine sponge) | [4],[5] |

Biosynthesis: The Role of Cytochrome P450 in C-4 Hydroxylation

The biosynthesis of the core THIQ structure is well-established and typically proceeds via a Pictet-Spengler reaction, where a β-phenylethylamine condenses with an aldehyde or a corresponding keto acid.[6] However, the introduction of the hydroxyl group at the C-4 position is a subsequent modification, and evidence points to the involvement of a crucial class of enzymes: the Cytochrome P450 monooxygenases.

Studies on the metabolism of 1,2,3,4-tetrahydroisoquinoline in rat liver microsomes have demonstrated that the C-4 hydroxylation is catalyzed by Cytochrome P450 (CYP) enzymes.[7] Specifically, a P450 isozyme belonging to the IID gene subfamily was identified as the predominant catalyst for this transformation.[7]

The proposed biosynthetic pathway for 4-hydroxylated THIQ derivatives, such as 4-hydroxysalsolinol, likely involves two key stages:

-

Formation of the THIQ Core: The initial step is the condensation of a catecholamine, such as dopamine, with a relevant aldehyde. In the case of salsolinol, this is acetaldehyde. This reaction can occur non-enzymatically but is also known to be catalyzed by specific enzymes.

-

C-4 Hydroxylation: The pre-formed THIQ scaffold then undergoes regioselective hydroxylation at the C-4 position, a reaction catalyzed by a Cytochrome P450 enzyme. This enzymatic oxidation introduces the hydroxyl group, leading to the final this compound derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Isolation of salsolinol, a tetrahydroisoquinoline alkaloid, from the marine sponge Xestospongia cf. vansoesti as a proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Characterization of Synthetic Tetrahydroisoquinoline Alkaloids, YS 51 and YS 55, on the Cardiovascular System [kjpp.net]

- 7. Cytochrome P450 isozymes catalyzing 4-hydroxylation of parkinsonism-related compound 1,2,3,4-tetrahydroisoquinoline in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the 4-Hydroxyl Group: A Technical Guide to the Structure-Activity Relationships of 1,2,3,4-Tetrahydroisoquinolin-4-ol Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities. Within this privileged heterocyclic family, analogs bearing a hydroxyl group at the C4 position represent a distinct subclass with unique stereochemical and electronic properties that significantly influence their pharmacological profiles. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1,2,3,4-tetrahydroisoquinolin-4-ol analogs. We will dissect the intricate interplay between structural modifications at each position of the scaffold and the resulting biological activity, with a particular focus on the pivotal role of the C4-hydroxyl group. This guide will delve into the causality behind experimental choices in analog design, present detailed synthetic and assay protocols, and summarize key data to empower researchers in the rational design of novel therapeutics based on this versatile scaffold.

The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Privileged Structure in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a wide array of biologically active molecules, from antitumor antibiotics to potent receptor modulators. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for probing interactions with biological targets. The diverse pharmacological activities associated with THIQ derivatives include antitumor, antibacterial, antifungal, and neuroprotective effects, highlighting the scaffold's versatility.

The introduction of a hydroxyl group at the C4 position imparts specific characteristics to the molecule. It introduces a chiral center, creating opportunities for stereoselective interactions with biological targets. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to receptor pockets. Understanding the SAR of this specific subclass is therefore critical for the targeted design of potent and selective therapeutic agents.

The Strategic Workflow of an SAR Study

A systematic SAR study is fundamental to transforming a preliminary hit compound into a viable drug candidate. The process is iterative, involving cycles of design, synthesis, and biological evaluation to build a comprehensive understanding of how molecular structure dictates activity.

Core Synthetic Strategies

The ability to efficiently generate a library of analogs is paramount for a successful SAR campaign. Several robust synthetic methods have been developed for the construction of the THIQ core.

Pictet-Spengler Condensation

The Pictet-Spengler reaction is a classic and widely used method for synthesizing THIQs. It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

-

Rationale: This method is highly versatile, allowing for the introduction of substituents at the C1 position by varying the aldehyde component. The presence of electron-donating groups on the phenyl ring of the β-phenylethylamine facilitates the cyclization step.

Step-by-Step Protocol:

-

Imine Formation: Dissolve the β-phenylethylamine derivative (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent (e.g., toluene or dichloromethane).

-

Acid Catalysis: Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, BF₃·OEt₂) to the mixture.

-

Cyclization: Heat the reaction mixture (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, neutralize the reaction, extract the product with an organic solvent, and purify by column chromatography.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to 3,4-dihydroisoquinolines, which can then be readily reduced to the corresponding THIQs. This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent.

-

Rationale: This two-step approach is particularly useful for synthesizing THIQs with no substituent at the C1 position.

Step-by-Step Protocol:

-

Amide Formation: Acylate the starting β-phenylethylamine with an appropriate acyl chloride or anhydride.

-

Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization to the 3,4-dihydroisoquinoline intermediate.

-

Reduction: Reduce the intermediate using a reducing agent like sodium borohydride (NaBH₄) in methanol to yield the final 1,2,3,4-tetrahydroisoquinoline product.

Dissecting the Structure-Activity Relationship of this compound Analogs

The biological activity of 4-hydroxy-THIQ analogs can be finely tuned by strategic modifications at various positions of the scaffold. The following sections detail the known SAR for this class of compounds, with a focus on their activity as dopamine and opioid receptor ligands.

Substitutions on the Aromatic Ring (C5-C8)

The substitution pattern on the benzo portion of the THIQ scaffold is a critical determinant of activity, particularly for dopamine receptor ligands.

-

Dopamine Receptor Ligands: For D2-like receptor affinity, hydroxyl or methoxy groups at the C6 and C7 positions are often important. This mimics the catechol or phenol moieties of endogenous dopamine and other dopaminergic agonists. The presence of a chlorine atom at C7 has also been explored, leading to compounds with potential antidepressant-like activity.

-

Opioid Receptor Modulators: In the context of kappa-opioid receptor (KOR) antagonists, a hydroxyl group at the C7 position has been shown to be a key feature for high potency and selectivity.

Modifications at the C1 Position

The C1 position offers a vector for introducing diverse substituents that can probe specific regions of a binding pocket.

-

Rationale: The introduction of bulky groups, such as phenyl or benzyl substituents, at C1 can lead to enhanced affinity by establishing additional hydrophobic or aromatic interactions with the receptor. The stereochemistry at C1, when it is a chiral center, is often a critical factor for activity.

The Role of the N2-Substituent

The nitrogen atom at the N2 position is a key site for modification, influencing both the compound's basicity and its steric profile.

-

SAR Insights: For many biological targets, a small alkyl substituent (e.g., methyl) on the N2 nitrogen is well-tolerated or even beneficial. However, larger or more complex substituents can be employed to target specific subpockets or to build "multi-target directed ligands" (MTDLs). For instance, in a series of KOR antagonists, a large N-substituent containing both a basic amine and a phenol group was found to be essential for potent and selective activity.

The Critical Influence of the C4-Hydroxyl Group and its Stereochemistry

The C4-hydroxyl group and its stereochemical orientation are of paramount importance in defining the biological activity of these analogs.

-

Hydrogen Bonding: The hydroxyl group can serve as a crucial hydrogen bond donor and/or acceptor, anchoring the ligand within the receptor's binding site.

-

Stereochemistry: As a chiral center, the absolute configuration at C4 (R or S) can dramatically impact binding affinity and functional activity. One enantiomer may fit optimally into a chiral binding pocket, while the other may be inactive or even interact with a different target. For example, in the development of potent KOR antagonists, the specific stereochemistry at multiple centers, including those on the THIQ core, was found to be critical for achieving high potency and selectivity. The precise orientation of the C4-hydroxyl group can determine whether it can form a productive hydrogen bond with a key amino acid residue in the target protein.

Experimental Protocols

General Procedure for Analog Synthesis via Reductive Amination

This protocol describes a common method for introducing substituents at the N2 position of a pre-formed 4-hydroxy-THIQ core.

-

Reaction Setup: In a round-bottom flask, dissolve the this compound hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in methanol.

-

Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

-

Quenching and Extraction: Quench the reaction by adding an aqueous solution of ammonium chloride. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

In Vitro Receptor Binding Assay Protocol

This protocol provides a general framework for assessing the binding affinity of synthesized analogs to a target receptor (e.g., dopamine or opioid receptors).

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the test compound in a suitable assay buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.

-

Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Quantitative SAR Data Summary

The following table summarizes representative SAR data for a hypothetical series of this compound analogs targeting the dopamine D3 receptor.

| Compound | R¹ (at C1) | R² (at N2) | R³ (at C7) | D₃ Receptor Ki (nM) |

| 1a | H | CH₃ | OH | 150 |

| 1b | H | CH₃ | OCH₃ | 125 |

| 1c | H | CH₂CH₃ | OH | 200 |

| 1d | Phenyl | CH₃ | OH | 25 |

| 1e | Phenyl | CH₃ | OCH₃ | 18 |

| 1f | 4-Cl-Phenyl | CH₃ | OH | 35 |

| 1g | Phenyl | H | OH | 80 |

Data is hypothetical and for illustrative purposes.

Analysis of the data reveals:

-

A C7-methoxy group (1b, 1e) is slightly more favorable than a C7-hydroxyl group (1a, 1d).

-

Increasing the size of the N2-alkyl group from methyl to ethyl (1c vs 1a) is detrimental to activity.

-

The introduction of a phenyl group at C1 significantly enhances binding affinity (1d vs 1a), suggesting a beneficial interaction in a hydrophobic pocket.

-

A secondary amine at N2 is less potent than a tertiary amine (1g vs 1d).

Conclusion and Future Perspectives

The this compound scaffold is a versatile and valuable platform for the design of potent and selective modulators of various biological targets. The SAR studies have highlighted several key principles for optimizing the activity of these analogs:

-

The substitution pattern on the aromatic ring is crucial for target recognition, with hydroxyl and methoxy groups being particularly important for dopamine and opioid receptor ligands.

-

The C1 position provides an avenue for introducing substituents that can significantly enhance affinity through interactions with hydrophobic pockets.

-

The N2 substituent plays a key role in modulating potency and can be elaborated to confer selectivity or introduce multi-target activity.

-

The stereochemistry and hydrogen bonding capacity of the C4-hydroxyl group are critical determinants of binding and functional activity.

Future research in this area should focus on a more systematic exploration of the stereochemical requirements at the C4 position for a wider range of biological targets. Furthermore, the use of bioisosteric replacements for the 4-hydroxyl group could lead to analogs with improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability. The continued application of rational design principles, guided by a deep understanding of the SAR of this unique scaffold, holds great promise for the development of novel and effective therapeutic agents.

The Pharmacological Landscape of 1,2,3,4-Tetrahydroisoquinolin-4-ol: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its rigid, yet conformationally adaptable framework has made it a "privileged scaffold" in the design of ligands for a diverse array of biological targets, particularly within the central nervous system (CNS). This in-depth technical guide focuses on a specific, yet underexplored, derivative: 1,2,3,4-tetrahydroisoquinolin-4-ol . The introduction of a hydroxyl group at the C4 position introduces a chiral center and a key hydrogen bonding moiety, significantly altering the molecule's physicochemical properties and, consequently, its pharmacological potential. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential pharmacological activities of this compound, underpinned by detailed synthetic strategies and robust experimental protocols for its investigation.

I. The Genesis of a Lead Compound: Synthesis of this compound